![molecular formula C12H11N3O B12560466 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine CAS No. 182490-37-5](/img/structure/B12560466.png)
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its potential applications in various fields, including materials science, photochemistry, and medicinal chemistry. The presence of the methoxy group and the phenyl group attached to the pyridine ring imparts unique chemical and physical properties to the molecule.
Méthodes De Préparation
The synthesis of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine typically involves the diazotization of aniline derivatives followed by coupling with methoxy-substituted pyridine. One common method includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-methoxypyridine under basic conditions to yield the desired azobenzene compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst, resulting in the formation of hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group. Common reagents include halogens, sulfonic acids, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction produces hydrazine derivatives.
Applications De Recherche Scientifique
4-Methoxy-2-[(E)-phenyldiazenyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a photoswitchable molecule in the study of molecular machines and light-responsive materials. Its ability to undergo reversible isomerization under light irradiation makes it valuable in the development of smart materials.
Biology: The compound is investigated for its potential as a photoresponsive ligand in biological systems, where it can be used to control the activity of proteins and enzymes through light-induced conformational changes.
Medicine: Research is ongoing to explore its use in photopharmacology, where light can be used to activate or deactivate the compound’s biological activity, offering precise control over drug delivery and therapeutic effects.
Industry: In the industrial sector, it is utilized in the production of dyes and pigments due to its vibrant color and stability under various conditions.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This reversible isomerization can induce conformational changes in molecules or materials to which it is attached, thereby modulating their properties and functions. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or altering the properties of materials in photonic devices.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Methoxy-2-[(E)-phenyldiazenyl]pyridine include other azobenzene derivatives such as:
4-Hydroxy-2-[(E)-phenyldiazenyl]pyridine: Similar in structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methoxy-2-[(E)-phenyldiazenyl]benzene:
4-Methoxy-2-[(E)-phenyldiazenyl]quinoline:
The uniqueness of this compound lies in its combination of the methoxy group and the pyridine ring, which imparts specific electronic and steric effects, making it suitable for a variety of specialized applications.
Propriétés
Numéro CAS |
182490-37-5 |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(4-methoxypyridin-2-yl)-phenyldiazene |
InChI |
InChI=1S/C12H11N3O/c1-16-11-7-8-13-12(9-11)15-14-10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
YKJCDZIYWWASKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
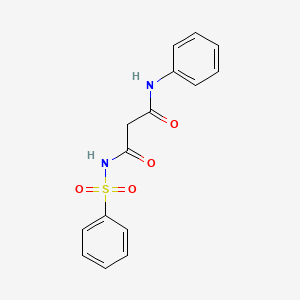
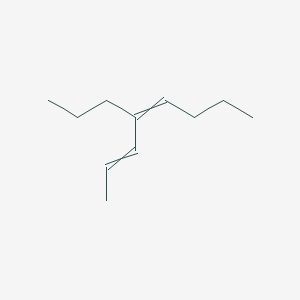
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
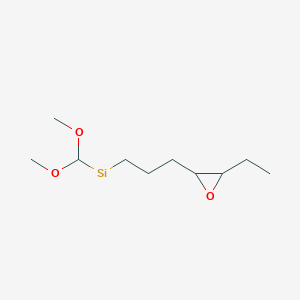
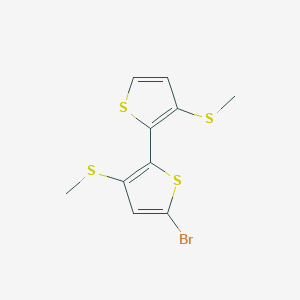
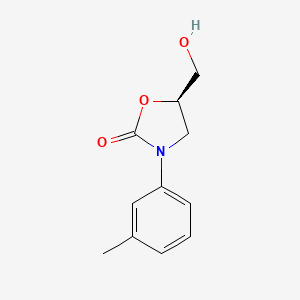
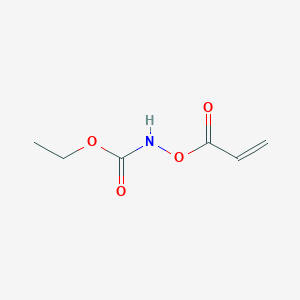
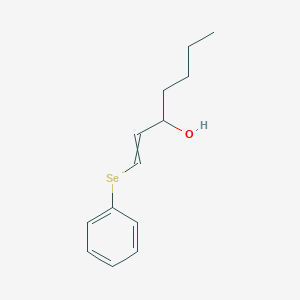
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
